12-Aminododecanoic acid is a key building block for the synthesis of biodegradable polymers. These polymers have gained significant interest due to their potential to address environmental concerns associated with traditional, non-biodegradable plastics. Research has explored the use of 12-AD in the development of biocompatible hydrogels for drug delivery and tissue engineering applications [].
12-Aminododecanoic acid can be functionalized and incorporated into peptides. These modified peptides can exhibit specific properties, such as improved stability or targeting abilities, making them valuable tools for studying biological processes and developing novel therapeutics [].
12-Aminododecanoic acid can be used in the synthesis of nanoparticles for various purposes, including drug delivery and imaging. The presence of the amine group allows for the attachment of targeting molecules or imaging probes to the nanoparticle surface, enabling specific delivery and visualization within biological systems [].
12-Aminododecanoic acid can be used to modify the surface properties of materials. For example, research has explored its use in the development of self-assembling monolayers for biosensor applications [].
12-Aminododecanoic acid, also known as 12-aminolauric acid, is an omega-amino fatty acid characterized by a long alkane chain containing a terminal carboxylic acid group and an amino group. Its molecular formula is C12H25NO2, with a molecular weight of approximately 215.33 g/mol. This compound appears as a white to off-white solid and has a melting point ranging from 185 to 187 °C and a boiling point of about 349.7 °C . It is slightly soluble in water, with a solubility of approximately 137 mg/L at 20 °C, and possesses a low vapor pressure .
12-Aminododecanoic acid plays a significant role in organic synthesis, particularly as a reagent for the preparation of various compounds, including pharmaceuticals. The amino group in this compound can react with carboxylic acids and activated esters, making it useful in the formation of stable amide bonds .
Currently, there is no scientific research readily available describing a specific mechanism of action for 12-aminododecanoic acid in biological systems.
The reactivity of 12-aminododecanoic acid primarily involves its amino and carboxylic acid functional groups. Key reactions include:
These reactions are crucial in various synthetic pathways, particularly in polymer chemistry and pharmaceutical development.
12-Aminododecanoic acid exhibits several biological activities. It has been identified as a bacterial metabolite and is involved in various metabolic processes within microorganisms. Its structural properties allow it to interact with biological membranes, potentially influencing membrane fluidity and permeability . Additionally, it has been studied for its potential as a corrosion inhibitor for carbon steel, suggesting some protective biochemical properties .
The synthesis of 12-aminododecanoic acid can be achieved through several methods:
These methods highlight the versatility in producing this compound for various applications.
12-Aminododecanoic acid has diverse applications across multiple fields:
Research on the interactions involving 12-aminododecanoic acid has indicated its potential effects on biological systems and materials:
Several compounds share structural similarities with 12-aminododecanoic acid. Here are some notable examples:
Compound Name | Molecular Formula | Key Characteristics |
---|---|---|
11-Aminoundecanoic Acid | C11H23NO2 | Similar structure; used as a monomer for nylon-11 |
10-Aminodecanoic Acid | C10H21NO2 | Shorter alkyl chain; also used in polymer synthesis |
Dodecanoic Acid | C12H24O2 | Lacks amino group; primarily used as a fatty acid |
What sets 12-aminododecanoic acid apart from these similar compounds is its unique combination of functional groups (amine and carboxylic) at the terminal ends of its alkane chain, which enhances its reactivity in forming amides and other derivatives. This property makes it particularly valuable in synthetic chemistry and materials science compared to its counterparts that lack such functionality.
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